7-Hydroxy-3-pentylchromen-4-one
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Overview
Description
7-Hydroxy-3-pentylchromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound consists of a chromen-4-one core with a hydroxyl group at the 7th position and a pentyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-pentylchromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxychromen-4-one with a pentyl halide in the presence of a base, such as potassium carbonate, to introduce the pentyl group at the 3rd position. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3-pentylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-oxo-3-pentylchromen-4-one.
Reduction: Formation of 7-hydroxy-3-pentylchroman.
Substitution: Formation of 7-substituted-3-pentylchromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific optical and mechanical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-pentylchromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chromen-4-one core can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
7-Hydroxy-3-phenylchromen-4-one: Similar structure but with a phenyl group instead of a pentyl group.
7-Hydroxy-4-methylchromen-2-one: Differing in the position of the hydroxyl group and the presence of a methyl group.
Chroman-4-one derivatives: Compounds with similar core structures but different substituents.
Uniqueness: 7-Hydroxy-3-pentylchromen-4-one is unique due to the presence of the pentyl group, which can influence its lipophilicity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
7-hydroxy-3-pentylchromen-4-one |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-5-10-9-17-13-8-11(15)6-7-12(13)14(10)16/h6-9,15H,2-5H2,1H3 |
InChI Key |
HBIZJAYRFPIXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=COC2=C(C1=O)C=CC(=C2)O |
Origin of Product |
United States |
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